4-chloro-N-[(4-methoxyphenyl)methyl]aniline
CAS No.: 104329-18-2
Cat. No.: VC21255636
Molecular Formula: C14H14ClNO
Molecular Weight: 247.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104329-18-2 |
|---|---|
| Molecular Formula | C14H14ClNO |
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | 4-chloro-N-[(4-methoxyphenyl)methyl]aniline |
| Standard InChI | InChI=1S/C14H14ClNO/c1-17-14-8-2-11(3-9-14)10-16-13-6-4-12(15)5-7-13/h2-9,16H,10H2,1H3 |
| Standard InChI Key | HJXWKUCABPCBMP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)CNC2=CC=C(C=C2)Cl |
Introduction
Synthesis Methods
Synthetic Routes
The synthesis of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline can be achieved through multiple routes, with one of the primary methods involving the reaction between 4-chlorobenzaldehyde and p-anisidine . This approach represents a common strategy in organic chemistry for forming secondary amines. The synthesis typically proceeds through a reductive amination mechanism, where the initial formation of an imine intermediate is followed by reduction to yield the desired secondary amine product.
Reaction Conditions and Reagents
The reaction conditions for synthesizing 4-chloro-N-[(4-methoxyphenyl)methyl]aniline typically involve the use of sodium tetrahydroborate (sodium borohydride) as the reducing agent and triethylamine as a base in methanol as the solvent . The reaction proceeds under mild conditions, which helps maintain the integrity of the functional groups present in the molecule. The use of sodium borohydride provides selective reduction of the imine intermediate without affecting other reducible groups that might be present in complex substrates.
| Reagent | Function | Typical Quantity |
|---|---|---|
| 4-Chlorobenzaldehyde | Starting material | 1 equivalent |
| p-Anisidine (4-methoxyaniline) | Starting material | 1-1.2 equivalents |
| Sodium tetrahydroborate | Reducing agent | 1-2 equivalents |
| Triethylamine | Base | 1-2 equivalents |
| Methanol | Solvent | Sufficient for dissolution |
Alternative Synthetic Approaches
While the reductive amination of 4-chlorobenzaldehyde with p-anisidine represents a common synthetic route, alternative approaches may involve nucleophilic substitution reactions between 4-chloroaniline and 4-methoxybenzyl chloride in the presence of a suitable base. This alternative route may offer advantages in terms of yield or selectivity depending on the specific reaction conditions and the availability of starting materials.
Chemical Properties and Reactivity
Physical Properties
4-Chloro-N-[(4-methoxyphenyl)methyl]aniline is typically isolated as a crystalline solid with specific physical properties that are influenced by its molecular structure. The presence of aromatic rings contributes to its stability, while the chloro and methoxy substituents affect its solubility in various organic solvents.
Chemical Reactivity
The reactivity of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline is largely determined by the functional groups present in its structure. The secondary amine can participate in various reactions, including:
-
Acylation reactions to form amides
-
Alkylation reactions to form tertiary amines
-
Oxidation reactions affecting the amine or the methoxy group
-
Nucleophilic aromatic substitution reactions involving the chloro group
These reactions make 4-chloro-N-[(4-methoxyphenyl)methyl]aniline a versatile building block in organic synthesis for the preparation of more complex molecules.
Applications in Research and Industry
Medicinal Chemistry Applications
Compounds structurally related to 4-chloro-N-[(4-methoxyphenyl)methyl]aniline have shown potential applications in medicinal chemistry. For instance, the structurally similar compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine has demonstrated significant anticancer properties with an EC50 for caspase activation of 2 nM and potent inhibition of cell proliferation (GI50 of 2 nM) in T47D cells . This suggests that compounds containing chlorinated aromatic rings and methoxyphenyl groups may exhibit biological activities that are relevant to drug discovery efforts.
Organic Synthesis Applications
The unique structure of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline makes it a valuable intermediate in organic synthesis. Its diverse functional groups allow for selective transformations, enabling the construction of more complex molecular architectures. The compound can serve as a building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Structure-Activity Relationships
Comparison with Similar Compounds
The relationship between structure and activity is crucial for understanding the potential applications of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline and related compounds. A structural comparison with similar compounds provides insights into how subtle modifications can influence chemical reactivity and biological properties.
Electronic and Steric Effects
The electronic properties of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline are influenced by the electron-withdrawing chloro group and the electron-donating methoxy group. These electronic effects can impact the compound's reactivity in various chemical transformations and its interactions with biological targets. Additionally, the spatial arrangement of these groups creates a specific steric environment that can affect the compound's ability to interact with enzymes, receptors, or other biological macromolecules.
Analytical Methods for Characterization
Spectroscopic Techniques
Various spectroscopic techniques can be employed for the characterization of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
-
Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis
-
Infrared (IR) spectroscopy for functional group identification
-
UV-Visible spectroscopy for electronic transition analysis
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) methods can be developed for the quantitative analysis of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline. Similar analytical approaches have been reported for related compounds, such as the HPLC technique involving UV detection for the determination and quantification of 3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-benzofuran-5-yl]methyl}aniline . These methods typically involve optimization of mobile phase composition, column selection, and detection parameters to achieve adequate resolution and sensitivity.
Future Research Perspectives
Unexplored Biological Activities
Given the biological activities observed for structurally related compounds, further investigation into the potential biological properties of 4-chloro-N-[(4-methoxyphenyl)methyl]aniline is warranted. Studies focusing on its interactions with specific biological targets, such as enzymes or receptors, could reveal previously undiscovered applications in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume